molecular formula C11H13BrN2O3 B6635197 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid

3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid

Cat. No. B6635197
M. Wt: 301.14 g/mol
InChI Key: RINRWCOVNOYIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid, also known as BPEC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BPEC is a derivative of pyridine and has been found to have various biochemical and physiological effects that make it a useful tool for studying certain biological processes.

Mechanism of Action

3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid works by binding to specific sites on ionotropic glutamate receptors, which prevents the receptors from being activated by glutamate. This blockade of receptor activation leads to a decrease in synaptic transmission and can have various effects on neuronal function.
Biochemical and Physiological Effects:
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid has been found to have various biochemical and physiological effects, including the inhibition of glutamate-mediated synaptic transmission, the modulation of calcium signaling, and the regulation of synaptic plasticity. These effects make 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid a useful tool for studying the function of ionotropic glutamate receptors and their role in various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid in lab experiments is its potency and selectivity for certain subtypes of ionotropic glutamate receptors. This allows researchers to specifically target these receptors and study their function in detail. However, one of the limitations of using 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the use of 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid in scientific research. One area of interest is in the study of the role of ionotropic glutamate receptors in various neurological disorders, such as Alzheimer's disease and epilepsy. 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid may also have potential as a therapeutic agent for these disorders, although further research is needed to explore this possibility. Additionally, 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid may have applications in the study of other biological processes beyond ionotropic glutamate receptors, such as the regulation of calcium signaling and synaptic plasticity.

Synthesis Methods

3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid can be synthesized through a multi-step process that involves the reaction of 3-bromopyridine-2-carboxylic acid with ethylenediamine and subsequent reactions with other reagents. The synthesis of 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid has been used in various scientific research studies to investigate its potential as a tool for studying biological processes. One of the main applications of 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid is in the study of ionotropic glutamate receptors, which are involved in synaptic transmission in the brain. 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid has been found to be a potent and selective antagonist of certain subtypes of ionotropic glutamate receptors, making it a useful tool for studying their function.

properties

IUPAC Name

3-[(3-bromopyridine-2-carbonyl)-ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-2-14(7-5-9(15)16)11(17)10-8(12)4-3-6-13-10/h3-4,6H,2,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINRWCOVNOYIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid

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